Vegfr-2-IN-63 mechanism of action
Vegfr-2-IN-63 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Vegfr-2-IN-63 (Compound 12b)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Vegfr-2-IN-63, a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. Vegfr-2-IN-63, also identified as Compound 12b, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of VEGFR-2 and modulation of downstream signaling cascades.
Core Mechanism of Action
Vegfr-2-IN-63 is a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. By targeting VEGFR-2, this compound effectively disrupts the signaling pathways that promote tumor growth, proliferation, and metastasis.[1] Its mechanism extends beyond simple receptor blockade, impacting multiple downstream cellular processes.
Molecular docking studies have revealed that Vegfr-2-IN-63 shares structural similarities with sorafenib, a known multi-kinase inhibitor, suggesting a competitive binding mode at the ATP-binding site of the VEGFR-2 kinase domain.[1]
The inhibitory action of Vegfr-2-IN-63 on VEGFR-2 initiates a cascade of events that collectively contribute to its anti-tumor activity:
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Inhibition of Angiogenesis: By blocking VEGFR-2, Vegfr-2-IN-63 prevents the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
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Modulation of the MAPK Signaling Pathway: The compound has been shown to decrease the total levels of Extracellular signal-Regulated Kinase (ERK) and its phosphorylated, active form.[1] This interference with the MAPK pathway is critical as it is a central signaling cascade that regulates cell proliferation, survival, and differentiation.
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Induction of Cell Cycle Arrest and Apoptosis: Vegfr-2-IN-63 promotes cell cycle arrest at the subG1 phase through the overexpression of the cell cycle inhibitors p21 and p27.[1] Furthermore, it induces programmed cell death (apoptosis) by altering the balance of pro- and anti-apoptotic proteins, specifically by decreasing the expression of Bcl-2 and increasing the expression of Bax.[1]
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Suppression of Metastasis: The compound has been observed to suppress the metastatic potential of cancer cells by modulating the expression of cell adhesion molecules. It decreases the expression of N-cadherin, which is associated with an invasive phenotype, while increasing the expression of E-cadherin, which is characteristic of epithelial, less migratory cells.[1]
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Intracellular Nitric Oxide Production: Vegfr-2-IN-63 has been shown to induce the production of nitric oxide (NO) within cells, a molecule that can have dual roles in cancer but in this context, may contribute to the induction of apoptosis.[1]
Quantitative Data Summary
The biological activity of Vegfr-2-IN-63 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its efficacy.
Table 1: VEGFR-2 Kinase Inhibitory Activity
| Compound | IC50 (µM) |
| Vegfr-2-IN-63 (Compound 12b) | 0.092 |
| Sorafenib (Reference) | 0.049 |
Data from in vitro VEGFR-2 kinase assay.[1]
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 6.5 |
| MCF7 | Breast Adenocarcinoma | 2.1 |
| PaCa2 | Pancreatic Carcinoma | 4.1 |
| HepG-2 | Hepatocellular Carcinoma | 11.5 |
| A2780CP | Ovarian Cancer | 11.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 13 |
Data from cell viability assays.[1][2]
Table 3: Selectivity Profile
| Cell Line | Cell Type | Effect | Concentration |
| HSF | Normal Human Skin Fibroblast | No morphological changes | Up to 50 µM |
This indicates a favorable selectivity of Vegfr-2-IN-63 for cancer cells over normal cells.[1]
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of Vegfr-2-IN-63.
In Vitro VEGFR-2 Kinase Inhibition Assay
The enzymatic activity of Vegfr-2-IN-63 was determined using a commercially available VEGFR-2 kinase assay kit. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
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Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection antibody that specifically recognizes the phosphorylated substrate.
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Procedure: a. The VEGFR-2 enzyme, substrate, and varying concentrations of Vegfr-2-IN-63 (or reference compound) are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody. e. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The antiproliferative activity of Vegfr-2-IN-63 against various cancer cell lines was assessed using a standard cell viability assay, such as the MTT or SRB assay.
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Cell Culture: Cancer cell lines (e.g., HCT116, MCF7, PaCa2, HepG-2, A2780CP, MDA-MB-231) are cultured in appropriate media and conditions.
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Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of Vegfr-2-IN-63 for a specified period (e.g., 48 or 72 hours). c. After the incubation period, a viability reagent (e.g., MTT, SRB) is added to each well. d. The plates are incubated to allow for the conversion of the reagent by viable cells into a colored product. e. The absorbance is measured using a microplate reader. f. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of Vegfr-2-IN-63 on cell migration, a key process in metastasis.
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Cell Culture: A confluent monolayer of cancer cells is prepared in a culture plate.
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Procedure: a. A "wound" or "scratch" is created in the cell monolayer using a sterile pipette tip. b. The cells are washed to remove any detached cells. c. The cells are then incubated with media containing a non-toxic concentration of Vegfr-2-IN-63 or a vehicle control. d. The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, 48 hours). e. The rate of wound closure is quantified and compared between the treated and control groups. A decrease in the rate of wound healing indicates an inhibitory effect on cell migration.[1]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was employed to measure the changes in gene expression of key metastasis-related markers, E-cadherin and N-cadherin, upon treatment with Vegfr-2-IN-63.
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RNA Extraction and cDNA Synthesis: RNA is extracted from treated and untreated cancer cells and then reverse-transcribed into complementary DNA (cDNA).
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Procedure: a. The qRT-PCR reaction is set up using the cDNA as a template, specific primers for E-cadherin, N-cadherin, and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green). b. The reaction is run in a real-time PCR cycler. c. The expression levels of the target genes are quantified based on the fluorescence intensity and normalized to the reference gene.
Intracellular Nitric Oxide (NO) Detection
The production of intracellular NO was measured using the DAF-FM DA fluorescence probe.
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Cell Preparation: Cancer cells are treated with Vegfr-2-IN-63.
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Procedure: a. The treated cells are loaded with the DAF-FM diacetate probe. b. The probe is deacetylated by intracellular esterases and reacts with NO to form a fluorescent benzotriazole (B28993) derivative. c. The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular NO production.[1]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of Vegfr-2-IN-63.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-63.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Caption: Workflow for quantitative Real-Time PCR (qRT-PCR) analysis.
